molecular formula C7H7ClN2O B13663044 3-Chloro-6-methylpicolinamide

3-Chloro-6-methylpicolinamide

Cat. No.: B13663044
M. Wt: 170.59 g/mol
InChI Key: XBSLAWGEXDUNTD-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpicolinamide is a chemical compound with the molecular formula C7H7ClN2O It is a derivative of picolinamide, where the chlorine atom is substituted at the third position and a methyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methylpicolinamide typically involves the chlorination of 6-methylpicolinamide. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, followed by purification steps to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to meet the quality standards required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methylpicolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids .

Scientific Research Applications

3-Chloro-6-methylpicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylpicolinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

3-chloro-6-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H7ClN2O/c1-4-2-3-5(8)6(10-4)7(9)11/h2-3H,1H3,(H2,9,11)

InChI Key

XBSLAWGEXDUNTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Cl)C(=O)N

Origin of Product

United States

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